molecular formula C13H16N2 B11900359 1-Benzyl-3-ethylazetidine-3-carbonitrile

1-Benzyl-3-ethylazetidine-3-carbonitrile

Cat. No.: B11900359
M. Wt: 200.28 g/mol
InChI Key: MXHKYOHRTXSREU-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethylazetidine-3-carbonitrile is a heterocyclic organic compound featuring a four-membered azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-ethylazetidine-3-carbonitrile typically involves the reaction of benzylamine with ethyl acrylate, followed by cyclization and nitrile formation. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-ethylazetidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted azetidines depending on the reagents used.

Scientific Research Applications

1-Benzyl-3-ethylazetidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-ethylazetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

  • 1-Benzyl-3-methylazetidine-3-carbonitrile
  • 1-Benzyl-3-propylazetidine-3-carbonitrile
  • 1-Benzyl-3-butylazetidine-3-carbonitrile

Comparison: 1-Benzyl-3-ethylazetidine-3-carbonitrile is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct physicochemical properties and biological activities, making it a valuable subject for further research.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-benzyl-3-ethylazetidine-3-carbonitrile

InChI

InChI=1S/C13H16N2/c1-2-13(9-14)10-15(11-13)8-12-6-4-3-5-7-12/h3-7H,2,8,10-11H2,1H3

InChI Key

MXHKYOHRTXSREU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)CC2=CC=CC=C2)C#N

Origin of Product

United States

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